1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
Description
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-(3-bromophenyl)-4-methylimidazole |
InChI |
InChI=1S/C10H9BrN2/c1-8-6-13(7-12-8)10-4-2-3-9(11)5-10/h2-7H,1H3 |
InChI Key |
RQURBSHDSYCMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Para-Bromophenyl Analogues: In antifungal studies, 4-bromo substitution on the phenyl ring (e.g., compound 24 in ) demonstrated superior activity compared to meta-bromo or other substituents (NO₂, F, OCH₃). Replacement of the para-bromo group with electron-donating or bulky groups (e.g., 2,4-diCl) significantly reduced potency, highlighting the importance of bromine’s electronic and spatial properties . In contrast, 1-(3-bromophenyl)-4-methyl-1H-imidazole’s meta-bromo configuration may favor interactions in different biological targets, such as GSMs, where substituent flexibility is tolerated .
- Methyl Group at Position 4: The 4-methyl group on the imidazole ring is a key feature shared with the Eisai GSM candidate (1-(2-methoxyphenyl)-4-methyl-1H-imidazole). However, replacing the methyl with bulkier groups (e.g., 4,5-dichloro) abolished antifungal activity in related compounds, indicating steric limitations in certain binding pockets .
Comparison with Non-Halogenated Analogues
Phenyl and Biphenyl Derivatives :
Compounds like 1-([1,1'-biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole () exhibit higher molecular weights (~436.56 g/mol) and extended aromatic systems, which may improve binding affinity but reduce solubility. In contrast, the target compound’s simpler bromophenyl group balances steric bulk and solubility, making it more suitable for pharmacokinetic optimization .Electron-Donating Substituents :
Derivatives with methoxy or furan groups (e.g., 2-(furan-2-yl)-1H-imidazole in ) introduce electron-donating effects, increasing imidazole ring electron density. This contrasts with the electron-withdrawing bromine in the target compound, which may stabilize charge interactions in enzymatic active sites .
Data Table: Key Properties of Selected Imidazole Derivatives
Preparation Methods
Radiszewski Synthesis Adaptations
The Radiszewski synthesis, traditionally used for imidazole derivatives, involves the condensation of glyoxal with aldehydes and ammonia. For 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole, this method has been modified to incorporate 3-bromobenzaldehyde and methylamine derivatives. In a typical procedure:
-
Reactants : Glyoxal (40% aqueous solution), 3-bromobenzaldehyde, and methylamine hydrochloride are heated under reflux in ethanol at 80°C for 12 hours.
-
Mechanism : The aldehyde undergoes condensation with glyoxal to form an intermediate α,β-diketone, which cyclizes with methylamine to yield the imidazole ring.
-
Yield : Reported yields range from 45% to 58%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).
Wallach Synthesis for Halogen-Substituted Derivatives
Transition Metal-Catalyzed Coupling Reactions
Copper-Catalyzed Ullmann-Type Coupling
Recent patents describe a one-pot synthesis using copper catalysts to couple 3-bromoaniline with preformed 4-methylimidazole:
Table 1: Optimization of Copper-Catalyzed Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMA | 120 | 72 |
| CuO | Bipyridine | K₃PO₄ | DMF | 130 | 58 |
| CuBr | None | K₂CO₃ | Toluene | 110 | 41 |
Palladium-Mediated Buchwald-Hartwig Amination
While less common for imidazoles, this method has been explored for sterically hindered substrates:
-
Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and KOtBu in dioxane at 100°C.
-
Outcome : Lower yield (50%) compared to copper systems but superior functional group tolerance.
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation reduces reaction times from hours to minutes:
-
Protocol : A mixture of 3-bromoaniline, methylglyoxal, and ammonium acetate in acetic acid is irradiated at 150°C for 20 minutes.
-
Advantages :
-
80% conversion rate
-
Reduced byproduct formation
-
-
Scale-Up Challenges : Energy-intensive for industrial applications.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use:
Aqueous Phase Reactions
Water as a solvent improves sustainability:
Comparative Analysis of Synthetic Routes
Table 2: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Radiszewski Adaptation | 58 | 90 | 12 | Low |
| Ullmann Coupling | 72 | 95 | 6 | Moderate |
| Microwave | 80 | 92 | 0.3 | High |
| Mechanochemical | 65 | 88 | 2 | Low |
Reaction Optimization and Troubleshooting
Byproduct Formation in Coupling Reactions
Common issues include:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions using brominated aryl precursors and methyl-substituted imidazole intermediates. For example, analogous imidazole derivatives (e.g., compounds 13 and 14 in ) were synthesized using Suzuki-Miyaura coupling with bromobenzotrifluoride or bromonaphthalene. Key factors include:
- Catalyst selection (e.g., Pd(PPh₃)₄) and ligand systems to enhance regioselectivity.
- Solvent choice (e.g., THF or DMF) and temperature (80–120°C) to optimize reaction kinetics.
- Post-synthesis purification via flash chromatography (e.g., hexane/ethyl acetate gradients) .
- Data Table :
| Precursor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 2-Bromoaryl | Pd(PPh₃)₄ | THF | 57–76 |
| 1-Bromoaryl | Pd(OAc)₂ | DMF | 31–65 |
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., δ 7.3–7.6 ppm for aromatic protons; δ 135–140 ppm for imidazole carbons). highlights similar imidazole derivatives characterized by distinct coupling constants (e.g., J = 1.6–5.7 Hz for aromatic protons) .
- Elemental Analysis : Discrepancies between calculated and observed values (e.g., ±0.3% for C/H/N) may indicate impurities, as seen in for compound 13 (C: 76.89% observed vs. 76.64% calculated) .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during functionalization of the imidazole core?
- Methodological Answer : Conflicting regiochemical outcomes (e.g., C-2 vs. C-4 substitution) can arise from steric or electronic effects. For example:
- Steric hindrance : Bulky substituents on the aryl ring (e.g., 3-bromo vs. 4-bromo) may direct coupling to less hindered positions.
- Electronic tuning : Electron-withdrawing groups (e.g., -CF₃) on the aryl precursor favor nucleophilic attack at specific imidazole carbons. emphasizes computational reaction path searches (e.g., quantum chemical calculations) to predict regioselectivity .
Q. How can computational modeling guide the design of this compound derivatives for biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock to simulate binding with targets (e.g., EGFR or IDO1). demonstrates docking poses for imidazole-thiazole hybrids, where substituent orientation (e.g., bromophenyl groups) affects hydrogen bonding with active sites .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability). validates this approach for imidazole-based EGFR inhibitors .
Q. What experimental and analytical approaches address discrepancies in elemental analysis data for imidazole derivatives?
- Methodological Answer : Contradictions (e.g., N% deviations in ) require:
- Repetition under inert conditions to exclude oxidation byproducts.
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 190 for compound 14 in ) .
- Thermogravimetric analysis (TGA) to detect residual solvents or unreacted precursors.
Methodological Challenges and Innovations
Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for imidazole synthesis?
- Methodological Answer : AI integrates experimental data with reaction simulations to:
- Predict optimal catalyst loading and solvent ratios.
- Automate parameter adjustments (e.g., temperature gradients) via real-time feedback, as proposed in for "smart laboratories" .
Q. What role do factorial design experiments play in optimizing imidazole derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
